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Compound of Interest

Compound Name: Cyclo[18]carbon

Cat. No.: B1256028 Get Quote

Welcome to the technical support center for cyclocarbon synthesis and isolation. This resource

is designed for researchers, scientists, and drug development professionals to provide clear,

actionable guidance for navigating the significant challenges associated with these unique

carbon allotropes.

Frequently Asked Questions (FAQs)
Q1: What makes the synthesis and isolation of cyclocarbons so challenging?

A1: The primary challenges stem from their high reactivity and inherent instability in the

condensed phase.[1][2] Key difficulties include:

High Reactivity: Cyclocarbons are composed entirely of sp-hybridized carbon atoms, making

them prone to cycloaddition reactions and polymerization with other molecules.[3]

Ring Strain: Smaller cyclocarbons, particularly anti-aromatic rings like C12 and C16, possess

significant ring strain, which further increases their reactivity and complicates their synthesis.

[4][5]

Precursor Instability: Synthesizing stable precursor molecules is a major hurdle. For

example, the precursor for cyclo[6]carbon, C18Br6, is a shock-sensitive explosive, and

precursors for C16 were found to be too unstable to survive transport between labs.[5][7]
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Isolation Difficulties: Due to their high reactivity, most cyclocarbons cannot be isolated and

studied under ambient laboratory conditions. The majority of successful characterizations

have been performed on-surface at cryogenic temperatures (around 5 K).[2][8][9]

Q2: What are the primary strategies for synthesizing cyclocarbons?

A2: There are two main approaches:

On-Surface Synthesis: This is currently the most successful and widely used method. It

involves depositing a carefully designed precursor molecule onto an inert surface, typically a

bilayer of sodium chloride (NaCl) on a copper or gold substrate at cryogenic temperatures.[8]

[10] A scanning tunneling microscope (STM) tip is then used to apply voltage pulses,

inducing the cleavage of masking groups (like bromine or carbon monoxide) to form the final

cyclocarbon ring.[1][8] This method allows for the direct formation and characterization of

individual molecules in a controlled environment.[1]

Solution-Phase Synthesis: This approach is exceptionally difficult due to the high reactivity of

cyclocarbons. A recent breakthrough demonstrated the synthesis of a stable cyclo[11]carbon

by creating a[12]catenane structure.[9][13] In this strategy, the C48 ring is protected by being

threaded through three other macrocycles, which sterically shield it from reacting.[9]

Q3: How is the molecular structure of a cyclocarbon (polyynic vs. cumulenic) determined?

A3: The exact bonding pattern—whether it consists of alternating single and triple bonds

(polyynic) or consecutive double bonds (cumulenic)—has been a long-standing question.[1]

High-resolution atomic force microscopy (AFM), particularly using a CO-functionalized tip, has

been instrumental in resolving this.[8] By imaging the molecule with atomic precision,

researchers can directly visualize the differences in bond order and confirm the structure. For

instance, AFM imaging of C18 confirmed its polyynic structure, while C10 and C14 were shown

to have cumulenic or cumulene-like structures.[2][8]

Q4: Which cyclocarbons have been successfully synthesized and characterized?

A4: A growing number of cyclocarbons have been generated, primarily via on-surface methods.

These include C6, C10, C12, C13, C14, C16, C18, C20, C26, and C30.[1][2][10][14][15][16]

The first to be synthesized and characterized with atomic resolution was cyclo[6]carbon (C18).
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[1] Recently, the first odd-numbered cyclocarbon, C13, was also synthesized on a surface.[10]

In solution, only a stabilized cyclo[11]carbon has been reported.[9]

Troubleshooting Guides
This section addresses specific issues that may be encountered during on-surface synthesis

experiments.

Problem 1: Low or zero yield of the target cyclocarbon on the surface.

Q: I've deposited my precursor, but after applying voltage pulses, I don't observe any

cyclocarbon formation. What could be wrong?

A: This is a common issue that can be traced to the precursor, the surface, or the

manipulation process. Follow these troubleshooting steps:

Verify Precursor Integrity: Precursors can be unstable and may decompose during

sublimation.

Action: Check the sublimation temperature. Too high a temperature can cause

fragmentation. Use the lowest possible temperature that still provides a reasonable

deposition rate.

Action: Analyze the deposited molecules before applying voltage pulses. If they

already appear fragmented or reacted, the issue is with the precursor's stability or the

deposition process. The precursor C18Br6, for example, is known to be a shock-

sensitive explosive and thermally decomposes at 85–125 °C.[7]

Assess Surface Conditions: The NaCl bilayer is crucial for electronically decoupling the

precursor from the reactive metal substrate.

Action: Ensure a well-formed, clean NaCl bilayer. Incomplete or contaminated layers

can lead to unwanted reactions between the precursor and the underlying metal. No

intact C18Br6 molecules were observed on bare Cu(111), highlighting the importance

of the insulating layer.[8]
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Action: Confirm that the precursor molecules are well-dispersed on the surface. High

coverage can lead to intermolecular reactions instead of the desired intramolecular

cyclization.

Optimize Tip-Induced Reaction Parameters: The voltage and current used for

manipulation are critical.

Action: Systematically vary the voltage pulse amplitude and duration. The energy

required to cleave different masking groups varies. For example, the voltage required

for debromination may differ from that for decarbonylation.[8]

Action: Ensure the STM tip is positioned correctly over the specific bonds to be

cleaved. The process is highly localized.

Consider Alternative Precursors: If a precursor proves too unstable, a different design

may be necessary.

Action: The synthesis of C18 from a C18Br6 precursor gave a significantly higher

yield (~64%) than from the original C24O6 precursor, likely due to the lower voltage

required for dehalogenation.[7][8] This demonstrates that precursor choice is a key

parameter for success.

Problem 2: Unwanted side products are observed after tip manipulation.

Q: Instead of my target cyclocarbon, I am seeing larger coupled structures or fragmented

molecules. How can I prevent this?

A: The formation of side products indicates that the energy input is causing unintended

reaction pathways to become accessible. Here’s how to troubleshoot:

Refine Manipulation Parameters: The applied voltage may be too high, or the tip may be

too close to the molecule, causing uncontrolled bond cleavage or intermolecular

coupling.

Action: Lower the voltage pulse amplitude. Provide just enough energy to induce the

desired reaction without activating side channels.
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Action: Increase the tip-sample distance slightly before applying the pulse to minimize

physical interaction.

Control Precursor Proximity: If precursors are too close to each other, intermolecular

reactions can be triggered.

Action: Reduce the precursor coverage on the surface to increase the average

distance between molecules.

Action: For some systems, dimerization is a possible outcome. For instance, the

dehalogenation of two nearby C13 precursors was found to generate cyclocarbon.

[10] If this is not the desired product, ensure individual molecules are sufficiently

isolated.

Investigate Reaction Mechanism: The precursor design itself may favor fragmentation or

alternative ring-opening pathways.

Action: Review the intended reaction mechanism. For example, syntheses of C10

and C14 rely on a retro-Bergman ring opening, a specific rearrangement that must be

favored over simple fragmentation.[2] If the precursor design does not adequately

promote the desired pathway, side products may dominate.

Quantitative Data
Table 1: Comparison of On-Surface Synthesis Yields for Cyclo[6]carbon

Precursor
Molecule

Masking
Groups

Substrate Yield Reference

C24O6
6x Carbon

Monoxide (-CO)
NaCl on Cu(111) ~13% [8]

C18Br6 6x Bromine (-Br) NaCl on Cu(111) ~64% [7][8]

Table 2: Stability and Spectroscopic Data for Solution-Phase Cyclo[11]carbon
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Property Value Conditions Reference

Structure
Cyclo[11]carbon[12]ca

tenane

Solution-phase,

stabilized
[9][13]

Half-life 92 hours In solution at 20°C [9]

¹³C NMR
72.9 ppm (single

resonance)
Solution-phase [13]

Raman Spectrum
1890 cm⁻¹ (intense

peak)
Solution-phase [13]

Experimental Protocols
Protocol 1: General Methodology for On-Surface Synthesis of Cyclocarbons

This protocol provides a generalized workflow based on the successful synthesis of C18 from

C18Br6.[7][8]

Substrate Preparation:

Prepare a clean Cu(111) single-crystal surface through standard cycles of argon ion

sputtering and annealing.

Deposit a bilayer of NaCl onto the cold (≈ 5 K) Cu(111) surface via thermal evaporation to

create an insulating layer.

Precursor Deposition:

Thermally sublimate the precursor molecule (e.g., C18Br6) from a Knudsen cell

evaporator onto the prepared NaCl/Cu(111) surface, which is held at cryogenic

temperature (≈ 5 K).

Maintain a low deposition rate to achieve sub-monolayer coverage, ensuring molecules

are well-isolated.

STM/AFM Characterization and Manipulation:
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Transfer the sample into a low-temperature (≈ 5 K) combined STM/AFM system.

Functionalize the microscope tip by picking up a single carbon monoxide (CO) molecule

from the surface to enhance AFM image resolution.

Image the intact precursor molecules using both STM and AFM to confirm their structure

and adsorption site.

To induce the reaction, position the STM tip over a specific C-Br bond of a single precursor

molecule.

Apply controlled voltage pulses (e.g., in the range of 1-3 V) to cleave the C-Br bonds

sequentially.

After each pulse or series of pulses, re-image the molecule with AFM to characterize the

resulting intermediate and, ultimately, the final cyclocarbon product.

Protocol 2: Key Steps in the Solution-Phase Synthesis of the C18Br6 Precursor

This protocol outlines the challenging multi-step synthesis required to create the precursor for

on-surface C18 generation.[7] Note: This synthesis involves highly reactive and potentially

explosive compounds and should only be performed by experienced chemists with appropriate

safety precautions.

Synthesis of (Z)-dibromo-enediyne (4):

Perform a syn-selective diboration on the central triple bond of

bis(triisopropylsilyl)hexatriyne (1) using a platinum catalyst to yield the (Z)-

bis(boryl)enediyne (2).

Stereoselectively bromodeboronate the intermediate (2) with copper(II) bromide to give

the TIPS-protected (Z)-dibromo-enediyne (3).

Deprotect the silyl groups using tetrabutylammonium fluoride (TBAF) to yield the unstable

(Z)-dibromo-enediyne (4), which must be handled in solution.

Oxidative Cyclo-oligomerization:
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Perform an oxidative cyclo-oligomerization of the enediyne (4) under catalytic Glaser–Hay

conditions (using CuCl·TMEDA).

This step results in a mixture of cyclic oligomers. The desired C18Br6 product is isolated

as a bright red, sparingly soluble, crystalline solid in low yield (4% over the final two

steps).

Purification is achieved by leveraging its poor solubility in most organic solvents.

Visualizations
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Fig 1. Experimental Workflow for On-Surface Cyclocarbon Synthesis.

1. Substrate Preparation
(Clean Cu(111) + NaCl Deposition)

2. Precursor Deposition
(Thermal Sublimation at 5 K)

3. STM/AFM Setup
(CO Tip Functionalization)

4. Tip-Induced Reaction
(Apply Voltage Pulses)

5. Characterization
(High-Resolution AFM Imaging)

Fig 2. Troubleshooting Logic for Low/No Cyclocarbon Yield.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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